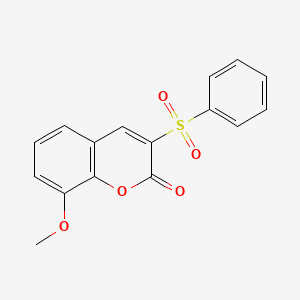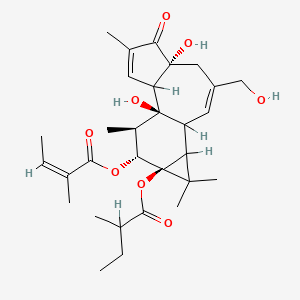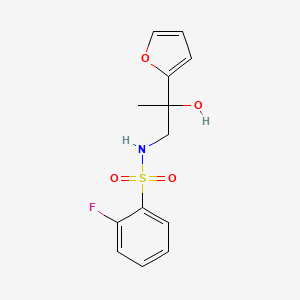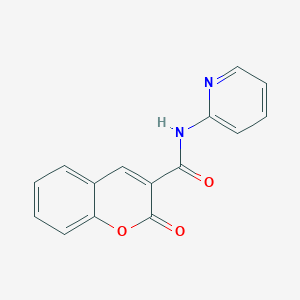
3-(Benzenesulfonyl)-8-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Benzenesulfonyl)-8-methoxychromen-2-one” is a complex organic compound. It likely contains a chromen-2-one group (a type of heterocyclic compound), a benzenesulfonyl group (derived from benzenesulfonic acid), and a methoxy group (an ether derived from methanol) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often prepared from the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . The methoxy and chromen-2-one groups could potentially be introduced through further synthetic steps .
Chemical Reactions Analysis
Benzenesulfonyl compounds typically react with compounds containing reactive N-H and O-H bonds . They are used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Aplicaciones Científicas De Investigación
Polymerization Catalysts
- The reaction of benzenesulfonic acid derivatives with palladium-based catalysts leads to the formation of catalysts capable of homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes. This suggests potential applications in polymer science and materials engineering (Skupov et al., 2007).
Antitumor Agents
- A method for synthesizing benzo[g]isochromene derivatives, which are frameworks of isochromene natural products, highlights potential applications in developing novel antitumor agents (Mondal et al., 2003).
Electro-Organic Synthesis
- The electrochemical oxidation of catechols in the presence of benzenesulfinic acid as a nucleophile demonstrates applications in synthesizing sulfone derivatives, which could be important in various electro-organic synthetic processes (Nematollahi & Rahchamani, 2002).
Fluorescent Dyes and Sensors
- Benzenesulfonic acid derivatives in 3-hydroxychromones can modulate solvent-dependent dual emissions, suggesting applications in developing fluorescent dyes and sensors (Klymchenko et al., 2003).
Photosensitizers for Cancer Treatment
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups show high singlet oxygen quantum yield, indicating potential as photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition
- Studies on benzamides substituted in the 3-position, including benzenesulfonic acid derivatives, have shown significant inhibitory effects on the nuclear enzyme poly(ADP-ribose) synthetase, suggesting applications in enzyme inhibition research (Purnell & Whish, 1980).
Alcohol Oxidation Catalysts
- Sulfonated Schiff base copper(II) complexes are used as catalysts for the oxidation of alcohols, showing applications in organic synthesis and catalysis (Hazra et al., 2015).
Ga3+ Sensor Probes
- A series of benzenesulfonohydrazide compounds were synthesized for the selective detection of gallium ions, indicating potential applications in developing sensor probes (Hussain et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-20-13-9-5-6-11-10-14(16(17)21-15(11)13)22(18,19)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHDSZDBRAUEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2735000.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)
![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)
![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)

![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)


![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)